molecular formula C19H16ClNO3 B6189379 4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride CAS No. 2639430-67-2

4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride

Cat. No.: B6189379
CAS No.: 2639430-67-2
M. Wt: 341.8
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Description

4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of an aminoacetyl group attached to a phenyl ring, which is further connected to a naphthalene carboxylate moiety

Properties

CAS No.

2639430-67-2

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Aminoacetyl Intermediate: The aminoacetyl group is introduced to the phenyl ring through a reaction involving acetylation followed by amination.

    Coupling with Naphthalene Carboxylate: The aminoacetyl phenyl intermediate is then coupled with a naphthalene carboxylate derivative using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoacetyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl and naphthalene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl and naphthalene derivatives.

Scientific Research Applications

4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminoacetyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The naphthalene moiety can intercalate into hydrophobic regions of proteins or nucleic acids, affecting their stability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-aminoacetyl)phenyl naphthalene-2-carboxylate hydrochloride
  • 4-(2-aminoacetyl)phenyl anthracene-1-carboxylate hydrochloride
  • 4-(2-aminoacetyl)phenyl benzene-1-carboxylate hydrochloride

Uniqueness

4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the aminoacetyl group and the naphthalene moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

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